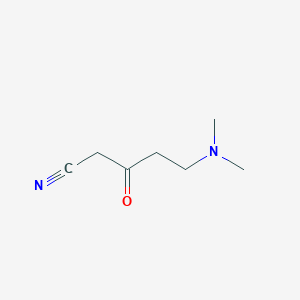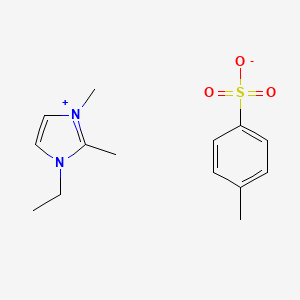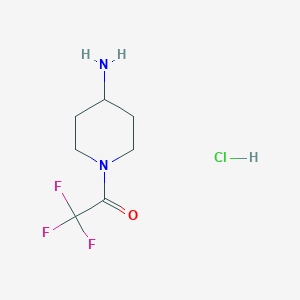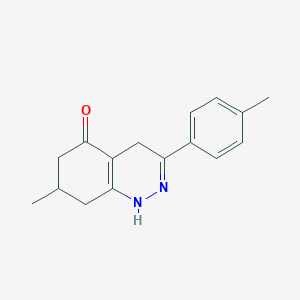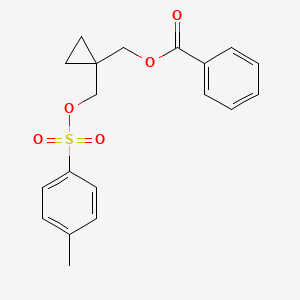
(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate: is an organic compound that features a cyclopropyl group, a benzoate ester, and a tosyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Introduction of the tosyloxy group: Tosylation of a hydroxyl group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the cyclopropyl alcohol with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols, alkoxides).
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products
Substitution: Formation of substituted cyclopropyl derivatives.
Reduction: Formation of cyclopropylmethyl alcohol.
Oxidation: Formation of benzoic acid derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Provides insights into the behavior of cyclopropyl and tosyloxy groups in various chemical reactions.
Biology
Bioconjugation: Potential use in the modification of biomolecules for research purposes.
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Medicine
Prodrug Design: Explored as a prodrug moiety that can be activated in vivo to release active pharmaceutical ingredients.
Industry
Material Science:
作用機序
The mechanism of action of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate depends on its specific application. In chemical reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution. In biological systems, the compound may undergo enzymatic cleavage to release active molecules.
類似化合物との比較
Similar Compounds
(1-Hydroxycyclopropyl)methyl benzoate: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
(1-((Methanesulfonyloxy)methyl)cyclopropyl)methyl benzoate: Contains a methanesulfonyloxy group instead of a tosyloxy group, which may alter its reactivity and applications.
Uniqueness
Reactivity: The presence of the tosyloxy group makes (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate highly reactive in nucleophilic substitution reactions.
Versatility: Its unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c1-15-7-9-17(10-8-15)25(21,22)24-14-19(11-12-19)13-23-18(20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPCTVKKOQNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
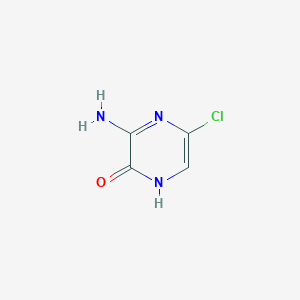
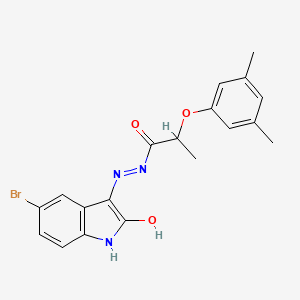
![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
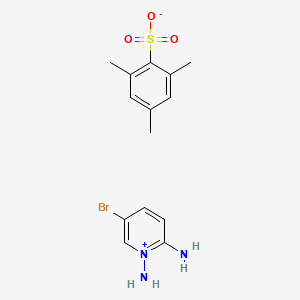
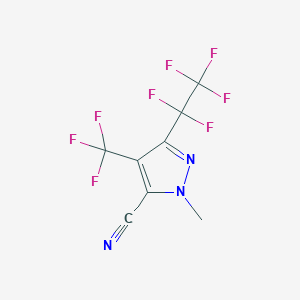
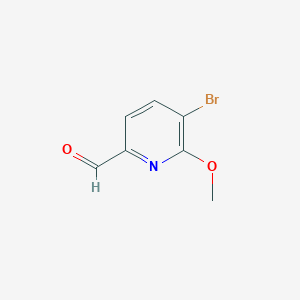
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)
![4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine](/img/structure/B6361087.png)
